molecular formula C6H6N2O3 B187757 1-methyl-5-nitro-2(1H)-pyridinone CAS No. 32896-90-5

1-methyl-5-nitro-2(1H)-pyridinone

Cat. No. B187757
CAS RN: 32896-90-5
M. Wt: 154.12 g/mol
InChI Key: FZYSOPYUSSFGAO-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2(1H)-pyrimidinone is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 . It is also known by its CAS number 17758-39-3 .


Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-2(1H)-pyrimidinone can be achieved from 5-Nitro-pyrimidin-2-ol and Iodomethane . Another study mentions the synthesis of 1,4-Dihydropyridine (1,4-DHP) with structural and functional modifications using multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-2(1H)-pyrimidinone consists of a pyrimidinone ring with a nitro group at the 5-position and a methyl group at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-5-nitro-2(1H)-pyrimidinone are not mentioned in the retrieved papers, one paper discusses the synthesis and insecticidal activities of 1,4-DHPs and cis-nitenpyram molecular hybrids .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-2(1H)-pyrimidinone has a melting point of 169-170 °C and a predicted boiling point of 239.7±43.0 °C. Its density is predicted to be 1.52±0.1 g/cm3 .

Scientific Research Applications

  • 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a related compound . It has a molecular weight of 193.16 .
  • It’s a solid substance and should be stored at ambient temperature .
  • The compound is considered an irritant, and safety precautions should be taken when handling it .

properties

IUPAC Name

1-methyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYSOPYUSSFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304345
Record name 1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-nitro-2(1H)-pyridinone

CAS RN

32896-90-5
Record name 32896-90-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 20.0 ml (211.40 mmol) of dimethyl sulfate and 45 ml of 3N sodium hydroxide was added 4.00 g (28.55 mmol) of 2-hydroxy-5-nitropyridine in portions over 15 min. After complete addition, the reaction was allowed to stir at 25° C. overnight. The reaction was acidified with 1N HCl and the solids filtered, washed with ethanol and dried to afford 1.31 g (29.77%) of product.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29.77%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-5-nitropyridine (600 mg, 4.28 mmol, 1 eq) in DMF (5 mL) was added cesium carbonate (1.67 g, 5.16 mmol, 1.2 eq), followed by methyl iodide (0.4 mL, 6.42 mmol, 1.5 eq). After stirring overnight, the reaction mixture was quenched with water and extracted with ethyl ether (5×20 mL). The ether was dried over Na2SO4 and concentrated under reduced pressure. The crude material was column chromatographed, eluting with 50% EtOAc/hexanes to give 450 mg of compound 50B.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tetra-N-butylammonium bromide (3220 mg, 10.00 mmol), sodium hydroxide (400.0 mg, 10.00 mmol) and methyl iodide (3113 μL, 50.00 mmol) were sequentially added into the two-phase mixture of 2-hydroxy-5-nitropyridine (700.0 mg, 5.000 mmol) in water (25 mL) and methylene chloride (50 mL). The above mixture was stirred at rt for 1 h and then partitioned between CH2Cl2 (50 mL) and water (75 mL). The aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo to obtain a beige solid. Silica gel (134 g) was used to purify the above solid eluting with 2500 mL EtOAc to obtain the title compound as beige powder. 1H NMR (CDCl3, 400 MHz): δ=3.66 (s, 3H), 6.57 (d, 1H, J=10.0 Hz), 8.10 (dd, 1H, J=2.8 & 10.0 Hz), 8.63 (d, 1H, J=2.8 Hz). MS (ES+): m/z 155.15 (100) [MH+]. HPLC: tR'1.69 min (ZQ2000, polar—5 min).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3113 μL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3220 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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